![molecular formula C13H18FN B1437551 N-[2-(2-fluorophenyl)ethyl]cyclopentanamine CAS No. 1019577-12-8](/img/structure/B1437551.png)
N-[2-(2-fluorophenyl)ethyl]cyclopentanamine
Vue d'ensemble
Description
N-[2-(2-Fluorophenyl)ethyl]cyclopentanamine (FECP) is a cyclic amine with a fluorinated phenyl ring. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of fluorinated compounds with various functional groups. FECP is an important building block in the synthesis of various compounds, and its properties make it an attractive choice for many applications.
Applications De Recherche Scientifique
PET Tracer for NR2B NMDA Receptors
A study developed a positron emission tomography (PET) ligand, designed for the NR2B binding site of the NMDA receptor. This research highlighted the role of the NMDA receptor in learning and memory, indicating the compound's potential in neurodegenerative disorder studies, such as Alzheimer's disease. Despite the high sigma-1 receptor binding that may limit its future application as a PET probe, the study suggests further investigation into the compound's utility as an NR2B PET ligand is warranted (Christiaans et al., 2014).
Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
Another research focused on the synthesis and biological evaluation of a new derivative with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. The compound showed significant cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Dopamine Transporter Affinity
Research into piperidine analogues of the compound demonstrated subnanomolar affinity for the dopamine transporter (DAT), with selectivity over other transporters. This study explored the role of the N-substituent on affinity and selectivity for DAT, contributing to understanding the compound's interaction with neurological pathways (Prisinzano et al., 2002).
Antifungal Activity
A series of derivatives were synthesized and evaluated for their antifungal activity against A. niger and F. oxyporum. This research provided insights into the structure-activity relationship, enhancing the understanding of the compound's fungitoxic action (Mishra et al., 2000).
Selective Inhibitors of the Dopamine Transporter
A study on N-benzylpiperidine analogues of the compound revealed high affinity for the dopamine transporter, offering insights into the structural requirements for binding to DAT. These findings could inform the development of therapeutics targeting dopamine-related disorders (Greiner et al., 2003).
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-8-4-1-5-11(13)9-10-15-12-6-2-3-7-12/h1,4-5,8,12,15H,2-3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBHEWQBVWPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)ethyl]cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



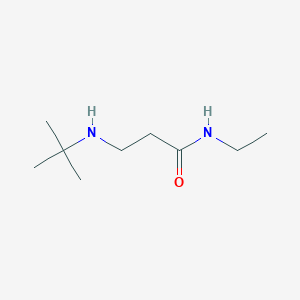
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)
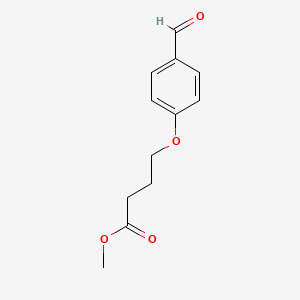
![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)
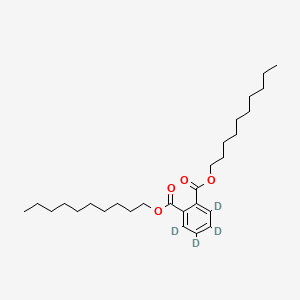
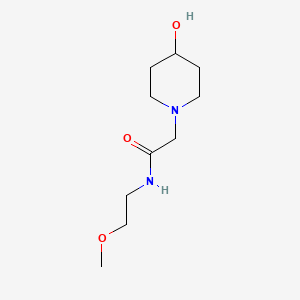


![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)

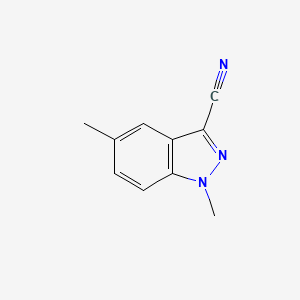
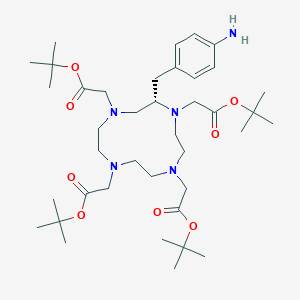
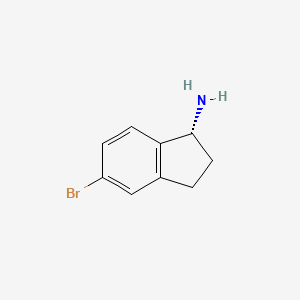
![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)